molecular formula C26H19ClF4N6 B11419110 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine

Cat. No.: B11419110
M. Wt: 526.9 g/mol
InChI Key: XLZJFKMWLJXAGX-UHFFFAOYSA-N
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Description

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused to a quinazoline ring, with additional substituents including a chloro group, a trifluoromethyl group, and a fluorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The specific reaction conditions, such as the choice of solvents and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to achieve large-scale production with high efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of chloro and fluorophenyl groups allows for nucleophilic substitution reactions, where these groups can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It has shown promise in the development of drugs targeting specific enzymes and receptors.

    Biology: In biological research, this compound is used to study its effects on cellular processes and pathways. It can serve as a tool to investigate the mechanisms of action of various biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes. It can be used as a building block for the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of 1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of GABA receptors, resulting in changes in cellular signaling and function .

Comparison with Similar Compounds

1-{7-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-YL}-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific fields.

Properties

Molecular Formula

C26H19ClF4N6

Molecular Weight

526.9 g/mol

IUPAC Name

7-chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazoline

InChI

InChI=1S/C26H19ClF4N6/c27-18-4-9-22-21(15-18)24(36-12-10-35(11-13-36)20-7-5-19(28)6-8-20)32-25-23(33-34-37(22)25)16-2-1-3-17(14-16)26(29,30)31/h1-9,14-15H,10-13H2

InChI Key

XLZJFKMWLJXAGX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)C(F)(F)F

Origin of Product

United States

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